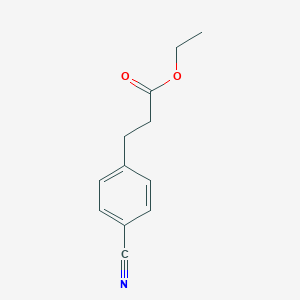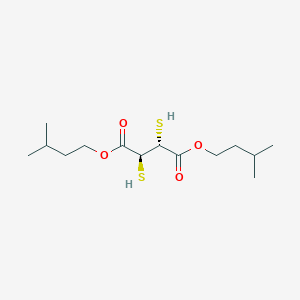![molecular formula C11H12N2 B058546 6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole CAS No. 116866-62-7](/img/structure/B58546.png)
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole, commonly known as THBB, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. THBB is a bicyclic compound that contains a benzimidazole ring fused with a benzene ring. This compound has a unique structure that makes it a promising candidate for various applications, including drug discovery, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of THBB is not fully understood. However, studies have shown that THBB inhibits the activity of protein kinases, which are enzymes that regulate various cellular processes. THBB has been shown to inhibit the activity of several protein kinases, including PI3K, AKT, and mTOR. These enzymes play a critical role in cell growth, proliferation, and survival. Inhibition of these enzymes by THBB leads to cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
THBB has been shown to have several biochemical and physiological effects. Studies have shown that THBB inhibits the activity of protein kinases, which play a critical role in various cellular processes. THBB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, THBB has been found to have anti-inflammatory and anti-viral activities.
Advantages And Limitations For Lab Experiments
THBB has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. THBB has also been shown to be stable under various conditions, making it suitable for long-term storage. However, THBB has some limitations, including its solubility, which can vary depending on the solvent used. THBB is also sensitive to light and air, which can lead to degradation over time.
Future Directions
There are several future directions for THBB research. One area of interest is the development of THBB derivatives with improved potency and selectivity. Another area of interest is the use of THBB in combination with other drugs to enhance their efficacy. THBB has also been studied for its potential applications in material science, including the development of new polymers and materials. Further research is needed to fully understand the mechanism of action of THBB and its potential applications in various fields.
Synthesis Methods
THBB can be synthesized using various methods, including the one-pot reaction of o-phenylenediamine with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. Another method involves the reaction of o-phenylenediamine with maleic anhydride in the presence of a Lewis acid catalyst. These methods have been optimized to produce THBB in high yield and purity.
Scientific Research Applications
THBB has been studied extensively for its potential applications in drug discovery. Studies have shown that THBB exhibits anti-tumor, anti-inflammatory, and anti-viral activities. It has also been found to be a potent inhibitor of protein kinases, which play a critical role in various cellular processes. THBB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
properties
CAS RN |
116866-62-7 |
|---|---|
Product Name |
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole |
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-2-4-9-8(3-1)5-6-10-11(9)13-7-12-10/h5-7H,1-4H2,(H,12,13) |
InChI Key |
NMLKXWRLLXLMDG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=C2N=CN3 |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2N=CN3 |
synonyms |
1H-Naphth[1,2-d]imidazole,6,7,8,9-tetrahydro-(6CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








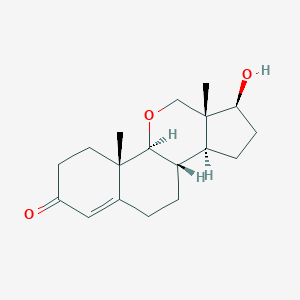
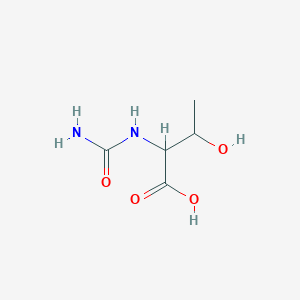
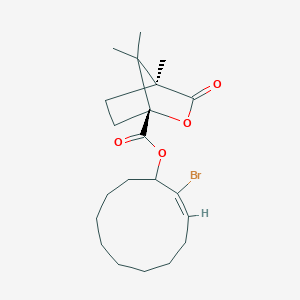
![5-[Chloro(difluoro)methyl]-1,2-oxazole](/img/structure/B58481.png)
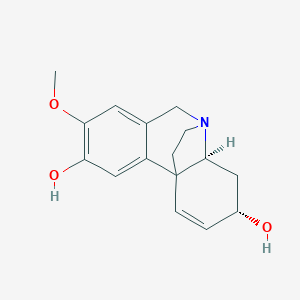
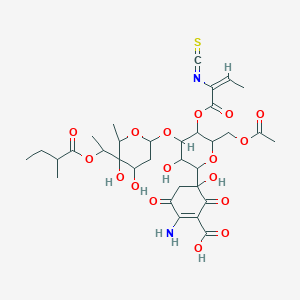
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)
